molecular formula C15H15ClN4O2S B403967 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 370842-07-2

7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B403967
CAS No.: 370842-07-2
M. Wt: 350.8g/mol
InChI Key: UNWPMJHCJGOPRM-UHFFFAOYSA-N
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Description

The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .

Mechanism of Action

Target of Action

The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.

Mode of Action

SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .

Result of Action

The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .

Future Directions

The study and application of this compound could potentially be a novel area of research. Its unique structure could make it interesting for the development of new pharmaceuticals or materials .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPMJHCJGOPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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